molecular formula C8H12N2O2 B13342752 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B13342752
M. Wt: 168.19 g/mol
InChI Key: XEOYZNXMHIXHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethoxy group at the 5-position, an ethyl group at the 2-position, and a carbaldehyde group at the 4-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from ethanol to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy and ethyl groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and ethyl groups enhances its versatility in various synthetic and research applications compared to other similar compounds .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-ethoxy-2-ethyl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H12N2O2/c1-3-7-9-6(5-11)8(10-7)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

XEOYZNXMHIXHKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.